molecular formula C10H13ClF2N4O3S B10960676 5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10960676
M. Wt: 342.75 g/mol
InChI Key: DFBBDYFLJYJTKN-UHFFFAOYSA-N
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Description

5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is notable for its unique structural features, including a chloro(difluoro)methyl group and a sulfonyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chloro(difluoro)methyl group and the sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[chloro(difluoro)methyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-5,5-dimethyl-1,2-isoxazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid These compounds share some structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C10H13ClF2N4O3S

Molecular Weight

342.75 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-2-(1,3-dimethylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol

InChI

InChI=1S/C10H13ClF2N4O3S/c1-6-4-9(18,10(11,12)13)17(14-6)21(19,20)8-5-16(3)15-7(8)2/h5,18H,4H2,1-3H3

InChI Key

DFBBDYFLJYJTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)Cl)O)S(=O)(=O)C2=CN(N=C2C)C

Origin of Product

United States

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